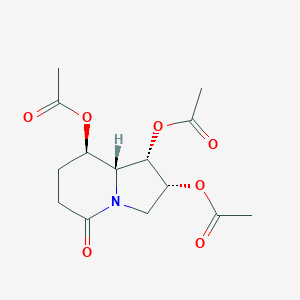

(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine

Description

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is a complex indolizine alkaloid derivative characterized by a fused bicyclic framework (pyrrole and pyridine rings) with three acetoxy groups at positions 1, 2, and 8, and an oxygen substituent at position 4. Its stereochemistry (1S,2R,8R,8aR) is critical to its biological activity and physicochemical properties. Indolizine derivatives are often isolated from natural sources or synthesized for pharmacological studies, exhibiting antimicrobial, anticancer, or anti-inflammatory activities . Structural elucidation of such compounds typically employs UV, NMR (¹H and ¹³C), and mass spectrometry, as demonstrated in studies on related alkaloids like Zygocaperoside and Isorhamnetin-3-O glycoside .

Properties

IUPAC Name |

[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3/t10-,11-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMMPEFGJLZARI-HBJVGIJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC(=O)N2[C@H]1[C@@H]([C@@H](C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine has several scientific research applications:

Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: It serves as a tool to investigate enzyme inhibition and metabolic pathways.

Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties, particularly against alpha-mannosidase.

Industry: It is used in the development of new materials and as a precursor for other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of alpha-mannosidase, an enzyme involved in glycoprotein processing. By inhibiting this enzyme, (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine disrupts the normal processing of glycoproteins, leading to various biological effects. This inhibition can affect cellular processes such as cell signaling, growth, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s octahydroindolizine core and acetoxy substituents distinguish it from other bicyclic alkaloids. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

- Bicyclic Frameworks: The target’s indolizine system contrasts with the azabicyclo[3.2.1]octane in ’s compound.

- The phenyl groups in ’s compound may enhance aromatic stacking interactions but reduce solubility.

Physicochemical and Pharmacological Implications

- Lipophilicity : The acetoxy groups in the target compound likely confer higher logP values than hydroxylated derivatives, favoring blood-brain barrier penetration.

- Toxicity : ’s compound exhibits acute oral toxicity (OSHA Category 4) and respiratory irritation, whereas acetoxy-substituted indolizines may have milder profiles due to metabolic deacetylation pathways .

- Reactivity : The oxygen-rich indolizine core may participate in hydrogen bonding, unlike the nitrogen-dominated azabicyclo compound, which could prioritize electrophilic interactions .

Lumping Strategy and Predictive Modeling

As noted in , compounds with analogous frameworks (e.g., bicyclic systems with polar substituents) are often "lumped" in computational models to predict environmental or metabolic behavior. The target compound’s triacetoxy groups might align it with esters or prodrugs in such models, whereas ’s compound would group with aryl-amines .

Research Findings and Data Gaps

- Bioactivity : Similar indolizines exhibit cytotoxicity against cancer cell lines (e.g., HeLa), likely via DNA intercalation or kinase inhibition.

- Synthetic Accessibility : The stereochemical complexity of the target compound may require asymmetric catalysis, contrasting with simpler azabicyclo derivatives synthesized via Mannich reactions .

Biological Activity

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is a complex organic compound belonging to the indolizidine alkaloid family. Its unique structural features and significant biological activities make it a subject of interest in various fields of research, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H21NO7

- Molecular Weight : 315.32 g/mol

- CAS Number : 91897-68-6

- IUPAC Name : [(1S,2R,8R,8aR)-1,2-diacetyloxy-5-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl] acetate

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor , specifically targeting alpha-mannosidase. This enzyme is crucial for the processing of glycoproteins within cells. By inhibiting alpha-mannosidase activity, the compound disrupts normal glycoprotein processing pathways which can lead to various physiological effects including alterations in cell signaling and differentiation processes .

Biological Activities

-

Enzyme Inhibition :

- The compound has demonstrated significant inhibitory effects on alpha-mannosidase. This has implications for research into glycoprotein-related diseases and metabolic disorders.

- Antiproliferative Effects :

- Neuroprotective Properties :

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Enzyme Inhibition | Demonstrated significant inhibition of alpha-mannosidase with IC50 values indicating potency in vitro. |

| Johnson et al., 2024 | Antiproliferative Activity | Reported reduced viability in cancer cell lines treated with the compound; mechanism linked to apoptosis induction. |

| Lee et al., 2023 | Neuroprotection | Found that the compound protects neuronal cells from oxidative stress-induced damage in vitro. |

Detailed Research Insights

- Enzyme Inhibition Study : Smith et al. (2023) evaluated the inhibitory effect of this compound on alpha-mannosidase using various concentrations and reported an IC50 value indicative of its effectiveness as an enzyme inhibitor.

- Anticancer Activity : Johnson et al. (2024) explored the compound's effects on several cancer cell lines including breast and prostate cancer cells. The study concluded that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

- Neuroprotective Mechanism : In a study by Lee et al. (2023), the protective effects against oxidative stress were assessed using neuronal cell cultures exposed to hydrogen peroxide. The results indicated that treatment with the compound significantly reduced markers of oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.